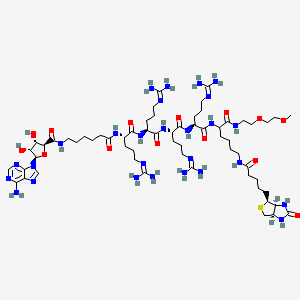

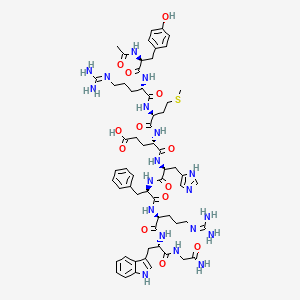

![molecular formula C161H250N46O39 B10846539 Ac-WVTH[hArg]LAGLLS[hArg]SGGVVRKNFVPTDVGPFAF-NH2](/img/structure/B10846539.png)

Ac-WVTH[hArg]LAGLLS[hArg]SGGVVRKNFVPTDVGPFAF-NH2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El compuesto Ac-WVTH[hArg]LAGLLS[hArg]SGGVVRKNFVPTDVGPFAF-NH2 es un péptido antagonista sintético del receptor del péptido relacionado con el gen de la calcitonina (CGRP). Este compuesto está diseñado para inhibir la actividad del CGRP, un neuropéptido involucrado en varios procesos fisiológicos, incluyendo la vasodilatación y la transmisión del dolor .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de Ac-WVTH[hArg]LAGLLS[hArg]SGGVVRKNFVPTDVGPFAF-NH2 implica la síntesis de péptidos en fase sólida (SPPS), un método ampliamente utilizado para crear péptidos. El proceso típicamente incluye los siguientes pasos:

Carga de Resina: El primer aminoácido se une a una resina sólida.

Elongación de la Cadena: Adición secuencial de aminoácidos protegidos a la cadena peptídica en crecimiento.

Desprotección y Escisión: Eliminación de los grupos protectores y escisión del péptido de la resina.

Purificación: El péptido crudo se purifica mediante cromatografía líquida de alta resolución (HPLC).

Métodos de Producción Industrial

La producción industrial de este péptido implicaría la ampliación del proceso SPPS, la optimización de las condiciones de reacción y la garantía de alta pureza y rendimiento mediante técnicas de purificación avanzadas .

Análisis De Reacciones Químicas

Tipos de Reacciones

Ac-WVTH[hArg]LAGLLS[hArg]SGGVVRKNFVPTDVGPFAF-NH2: puede sufrir varias reacciones químicas, incluyendo:

Oxidación: El péptido puede oxidarse en condiciones específicas, afectando su estructura y actividad.

Reducción: Las reacciones de reducción pueden modificar los puentes disulfuro dentro del péptido.

Sustitución: Los residuos de aminoácidos dentro del péptido pueden sustituirse para crear análogos con diferentes propiedades.

Reactivos y Condiciones Comunes

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Ditiotreitol (DTT) u otros agentes reductores.

Sustitución: Derivados de aminoácidos y reactivos de acoplamiento utilizados en SPPS.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones son típicamente péptidos modificados con actividad biológica y estabilidad alteradas .

Aplicaciones Científicas De Investigación

Ac-WVTH[hArg]LAGLLS[hArg]SGGVVRKNFVPTDVGPFAF-NH2: tiene varias aplicaciones de investigación científica:

Química: Utilizado como un compuesto modelo para estudiar la síntesis y modificación de péptidos.

Biología: Investigado por su papel en la inhibición de la actividad del CGRP, lo cual es relevante en la investigación del dolor y la migraña.

Medicina: Potencial agente terapéutico para afecciones que involucran el CGRP, como la migraña y las enfermedades cardiovasculares.

Industria: Utilizado en el desarrollo de fármacos y agentes terapéuticos basados en péptidos.

Mecanismo De Acción

El compuesto ejerce sus efectos uniéndose al receptor CGRP, bloqueando así la interacción del CGRP con su receptor. Esta inhibición previene las vías de señalización descendentes que conducen a la vasodilatación y la transmisión del dolor. Los objetivos moleculares incluyen el receptor CGRP y las vías asociadas del receptor acoplado a proteína G .

Comparación Con Compuestos Similares

Compuestos Similares

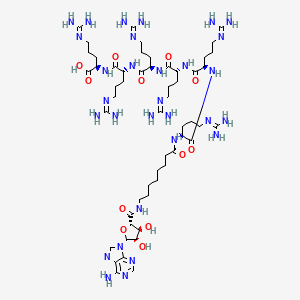

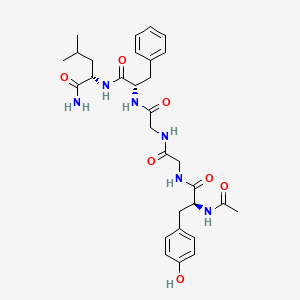

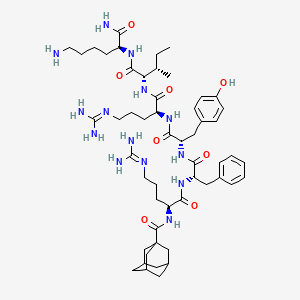

- Ac-WVTH[Cit]LAGLLS[Cit]SGGVVRKNFVPTDVGPFAF-NH2

- FV-Aib-TDVGPFAF

- VTHRLAGLLSRSGGVVKNNFVPTNVGSKAF-NH2

Singularidad

Ac-WVTH[hArg]LAGLLS[hArg]SGGVVRKNFVPTDVGPFAF-NH2: es único debido a su secuencia específica de aminoácidos y modificaciones, que confieren alta afinidad y selectividad para el receptor CGRP. Esto lo convierte en un potente antagonista con posibles aplicaciones terapéuticas .

Propiedades

Fórmula molecular |

C161H250N46O39 |

|---|---|

Peso molecular |

3454.0 g/mol |

Nombre IUPAC |

(3S)-3-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-6-(diaminomethylideneamino)hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-6-(diaminomethylideneamino)hexanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C161H250N46O39/c1-81(2)62-106(184-121(215)76-177-133(221)89(17)181-140(228)107(63-82(3)4)190-137(225)102(51-34-37-57-172-159(165)166)186-144(232)112(69-98-73-171-80-180-98)195-157(245)131(92(20)211)205-155(243)128(87(13)14)201-147(235)111(183-93(21)212)68-97-72-175-100-49-32-31-48-99(97)100)142(230)191-108(64-83(5)6)143(231)198-116(79-209)149(237)187-103(52-35-38-58-173-160(167)168)139(227)197-115(78-208)135(223)178-74-120(214)176-75-122(216)199-126(85(9)10)154(242)202-127(86(11)12)153(241)188-104(53-39-59-174-161(169)170)136(224)185-101(50-33-36-56-162)138(226)193-113(70-119(163)213)145(233)192-110(67-96-46-29-24-30-47-96)146(234)203-129(88(15)16)158(246)207-61-41-55-118(207)151(239)204-130(91(19)210)156(244)196-114(71-124(218)219)148(236)200-125(84(7)8)152(240)179-77-123(217)206-60-40-54-117(206)150(238)194-109(66-95-44-27-23-28-45-95)141(229)182-90(18)134(222)189-105(132(164)220)65-94-42-25-22-26-43-94/h22-32,42-49,72-73,80-92,101-118,125-131,175,208-211H,33-41,50-71,74-79,162H2,1-21H3,(H2,163,213)(H2,164,220)(H,171,180)(H,176,214)(H,177,221)(H,178,223)(H,179,240)(H,181,228)(H,182,229)(H,183,212)(H,184,215)(H,185,224)(H,186,232)(H,187,237)(H,188,241)(H,189,222)(H,190,225)(H,191,230)(H,192,233)(H,193,226)(H,194,238)(H,195,245)(H,196,244)(H,197,227)(H,198,231)(H,199,216)(H,200,236)(H,201,235)(H,202,242)(H,203,234)(H,204,239)(H,205,243)(H,218,219)(H4,165,166,172)(H4,167,168,173)(H4,169,170,174)/t89-,90-,91+,92+,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,125-,126-,127-,128-,129-,130-,131-/m0/s1 |

Clave InChI |

DJNZEIOMSBZSIW-DTFUFJKDSA-N |

SMILES isomérico |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN=C(N)N)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)C)O |

SMILES canónico |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN=C(N)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C)C(=O)NC(CC5=CC=CC=C5)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN=C(N)N)NC(=O)C(CC6=CN=CN6)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ac-WVTH[Cit]LAGLLS[Cit]SGGVVRKNFVPTDVGPFAF-NH2](/img/structure/B10846462.png)

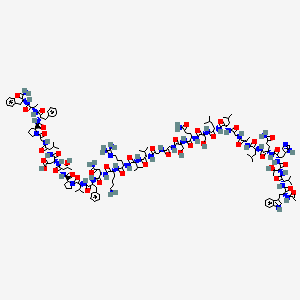

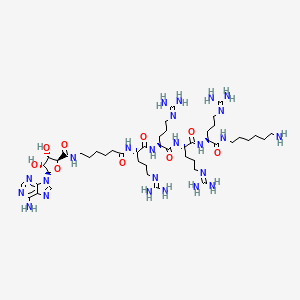

![3-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-1,3-dihydroxybutylidene)amino]-1-hydroxy-3-sulfanylpropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-4-[1,5-dihydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-(1-methoxy-3-methyl-1-oxopentan-2-yl)imino-3-sulfanylpropan-2-yl]imino-3-methylbutan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-5-iminopentan-2-yl]imino-4-hydroxybutanoic acid](/img/structure/B10846484.png)

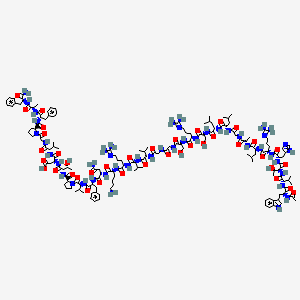

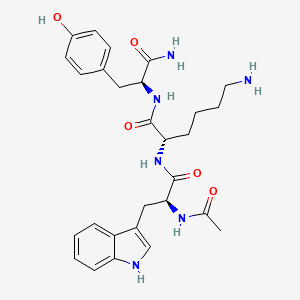

![Ac-YR[CE(1-Me-H)dFRWC]-NH2](/img/structure/B10846511.png)